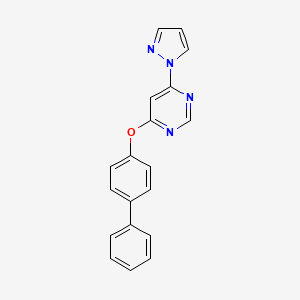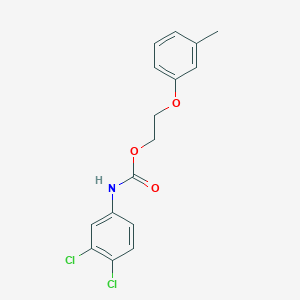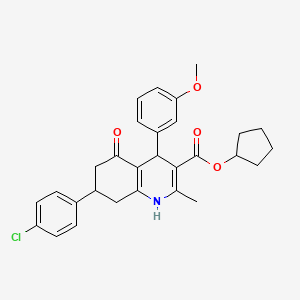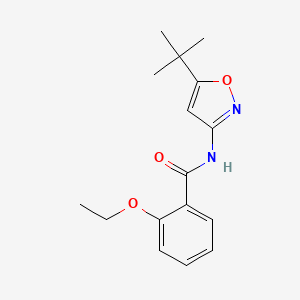
4-(4-biphenylyloxy)-6-(1H-pyrazol-1-yl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-biphenylyloxy)-6-(1H-pyrazol-1-yl)pyrimidine, also known as PP2, is a small molecule inhibitor that selectively inhibits the activity of Src-family kinases. Src-family kinases are a type of tyrosine kinase that play a key role in many cellular processes, including cell growth, differentiation, adhesion, and migration. PP2 has been widely used as a research tool to study the role of Src-family kinases in various biological processes.
作用机制
4-(4-biphenylyloxy)-6-(1H-pyrazol-1-yl)pyrimidine selectively inhibits the activity of Src-family kinases by binding to the ATP-binding site of the kinase domain. This prevents the kinase from phosphorylating its downstream targets, leading to a disruption of the signaling pathways that are regulated by Src-family kinases.
Biochemical and Physiological Effects:
4-(4-biphenylyloxy)-6-(1H-pyrazol-1-yl)pyrimidine has been shown to have a number of biochemical and physiological effects in various cell types. In cancer cells, 4-(4-biphenylyloxy)-6-(1H-pyrazol-1-yl)pyrimidine has been shown to inhibit cell growth and induce apoptosis (programmed cell death). In osteoclasts, 4-(4-biphenylyloxy)-6-(1H-pyrazol-1-yl)pyrimidine has been shown to inhibit bone resorption. In neurons, 4-(4-biphenylyloxy)-6-(1H-pyrazol-1-yl)pyrimidine has been shown to affect synaptic plasticity and memory formation.
实验室实验的优点和局限性
4-(4-biphenylyloxy)-6-(1H-pyrazol-1-yl)pyrimidine has several advantages as a research tool. It is a highly selective inhibitor of Src-family kinases, which allows researchers to study the specific role of these kinases in various biological processes. 4-(4-biphenylyloxy)-6-(1H-pyrazol-1-yl)pyrimidine is also relatively easy to use and has been well-characterized in numerous studies. However, there are also some limitations to using 4-(4-biphenylyloxy)-6-(1H-pyrazol-1-yl)pyrimidine. It has been shown to have off-target effects on other kinases, which can complicate data interpretation. In addition, 4-(4-biphenylyloxy)-6-(1H-pyrazol-1-yl)pyrimidine has limited solubility in aqueous solutions, which can limit its use in certain experimental systems.
未来方向
There are several future directions for research involving 4-(4-biphenylyloxy)-6-(1H-pyrazol-1-yl)pyrimidine. One area of interest is the development of more selective inhibitors of Src-family kinases that do not have off-target effects. Another area of interest is the development of inhibitors that can penetrate the blood-brain barrier and be used to study the role of Src-family kinases in neurological diseases. Finally, there is interest in developing inhibitors that can be used in clinical settings to treat diseases such as cancer and osteoporosis.
合成方法
4-(4-biphenylyloxy)-6-(1H-pyrazol-1-yl)pyrimidine can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the coupling of 4-biphenylylboronic acid with 6-bromo-1H-pyrazolo[3,4-d]pyrimidine, followed by the oxidation of the resulting intermediate to yield 4-(4-biphenylyloxy)-6-(1H-pyrazol-1-yl)pyrimidine. The synthesis has been optimized to yield high purity 4-(4-biphenylyloxy)-6-(1H-pyrazol-1-yl)pyrimidine with good yields.
科学研究应用
4-(4-biphenylyloxy)-6-(1H-pyrazol-1-yl)pyrimidine has been widely used as a research tool to study the role of Src-family kinases in various biological processes. Src-family kinases have been implicated in the development and progression of many types of cancer, as well as in other diseases such as osteoporosis, Alzheimer's disease, and autoimmune disorders. 4-(4-biphenylyloxy)-6-(1H-pyrazol-1-yl)pyrimidine has been used to study the role of Src-family kinases in these diseases, as well as in normal cellular processes such as cell adhesion, migration, and differentiation.
属性
IUPAC Name |
4-(4-phenylphenoxy)-6-pyrazol-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O/c1-2-5-15(6-3-1)16-7-9-17(10-8-16)24-19-13-18(20-14-21-19)23-12-4-11-22-23/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKNOZWDQQVNJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=NC=NC(=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30385695 |
Source


|
| Record name | 4-(4-phenylphenoxy)-6-pyrazol-1-ylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30385695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Phenylphenoxy)-6-pyrazol-1-ylpyrimidine | |
CAS RN |
5339-66-2 |
Source


|
| Record name | 4-(4-phenylphenoxy)-6-pyrazol-1-ylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30385695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl [5-(2,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5153297.png)
![ethyl [({(3aS*,6aR*)-3-[2-(4-fluorophenyl)ethyl]-2-oxohexahydro-5H-pyrrolo[3,4-d][1,3]oxazol-5-yl}carbonyl)amino]acetate](/img/structure/B5153300.png)
![4-{4-[methyl(phenyl)amino]benzylidene}-3-phenyl-5(4H)-isoxazolone](/img/structure/B5153303.png)
![4,4,7,8-tetramethyl-5-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5153313.png)
![4-[5-(2-methoxyphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5153317.png)


![5-{3-chloro-5-methoxy-4-[3-(3-methoxyphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5153325.png)
![N-(2-isopropoxyethyl)-5-[(6-quinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5153328.png)
![2-[4-(2-chlorophenyl)-1-piperazinyl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5153338.png)
![1-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(1,1-dioxidotetrahydro-3-thienyl)piperazine](/img/structure/B5153342.png)


